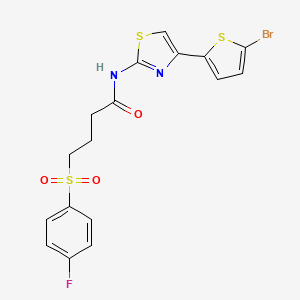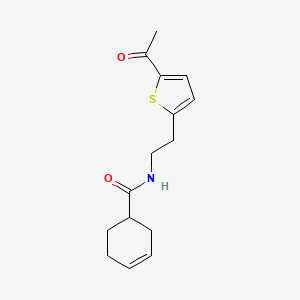![molecular formula C23H26N4O B2798838 3-(adamantan-1-yl)-1-{4-[(E)-2-phenyldiazen-1-yl]phenyl}urea CAS No. 324036-71-7](/img/structure/B2798838.png)
3-(adamantan-1-yl)-1-{4-[(E)-2-phenyldiazen-1-yl]phenyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(adamantan-1-yl)-1-{4-[(E)-2-phenyldiazen-1-yl]phenyl}urea is a synthetic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by the presence of an adamantyl group and a phenyldiazenylphenyl moiety, which contribute to its unique chemical properties and potential biological activities. It has been studied for its potential as an inhibitor of hypoxia-inducible factor-1 (HIF-1), a key mediator in cancer cell adaptation to hypoxic conditions .
准备方法
The synthesis of 3-(adamantan-1-yl)-1-{4-[(E)-2-phenyldiazen-1-yl]phenyl}urea typically involves multiple steps, starting with the preparation of the adamantyl and phenyldiazenylphenyl intermediates. The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, while the phenyldiazenylphenyl moiety can be synthesized via diazotization and azo coupling reactions. The final step involves the formation of the urea linkage through a reaction between the two intermediates under controlled conditions .
化学反应分析
3-(adamantan-1-yl)-1-{4-[(E)-2-phenyldiazen-1-yl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the cleavage of the azo bond, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl rings, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .
科学研究应用
3-(adamantan-1-yl)-1-{4-[(E)-2-phenyldiazen-1-yl]phenyl}urea has been studied extensively for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Cancer Research: As a potential inhibitor of HIF-1, this compound has shown promise in inhibiting tumor growth and angiogenesis under hypoxic conditions.
Medicinal Chemistry: The compound’s unique structure and biological activity make it a valuable candidate for the development of novel therapeutics targeting various diseases, including cancer.
Chemical Biology: It serves as a useful tool for studying the molecular mechanisms of hypoxia and the role of HIF-1 in cellular processes.
作用机制
The mechanism of action of 3-(adamantan-1-yl)-1-{4-[(E)-2-phenyldiazen-1-yl]phenyl}urea involves its interaction with HIF-1, a transcription factor that plays a crucial role in cellular response to hypoxia. By inhibiting HIF-1, the compound disrupts the hypoxia signaling pathway, leading to reduced expression of genes involved in angiogenesis, metabolism, and cell survival. This inhibition can result in decreased tumor growth and angiogenesis, making it a potential therapeutic agent for cancer treatment .
相似化合物的比较
3-(adamantan-1-yl)-1-{4-[(E)-2-phenyldiazen-1-yl]phenyl}urea can be compared with other HIF-1 inhibitors, such as:
Boron-containing phenoxyacetanilide derivatives: These compounds also inhibit HIF-1 but have different structural features and mechanisms of action.
Moracin O and P analogues: These compounds are structurally distinct but share similar biological activities as HIF-1 inhibitors.
Benzimidazole analogues: These compounds inhibit the HIF-1 pathway through different molecular interactions and have been studied for their anti-cancer properties.
The uniqueness of this compound lies in its adamantyl and phenyldiazenylphenyl moieties, which contribute to its distinct chemical properties and potential biological activities .
属性
IUPAC Name |
1-(1-adamantyl)-3-(4-phenyldiazenylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c28-22(25-23-13-16-10-17(14-23)12-18(11-16)15-23)24-19-6-8-21(9-7-19)27-26-20-4-2-1-3-5-20/h1-9,16-18H,10-15H2,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZCWADHIUMIQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701040838 |
Source


|
| Record name | Urea, N-[4-(2-phenyldiazenyl)phenyl]-N'-tricyclo[3.3.1.13,7]dec-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701040838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324036-71-7 |
Source


|
| Record name | Urea, N-[4-(2-phenyldiazenyl)phenyl]-N'-tricyclo[3.3.1.13,7]dec-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701040838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
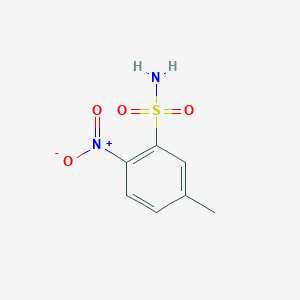

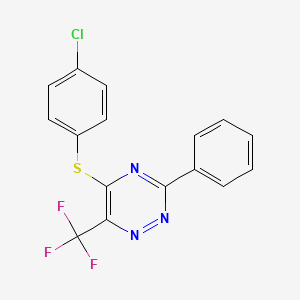
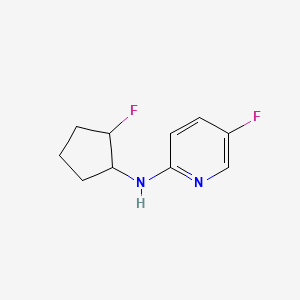
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2798762.png)
![N'-phenyl-N-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2798765.png)
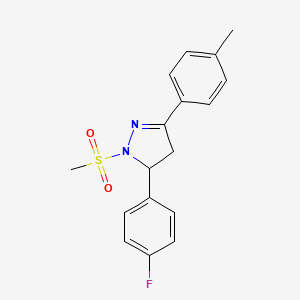
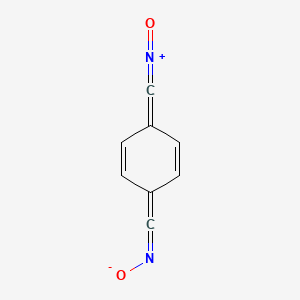
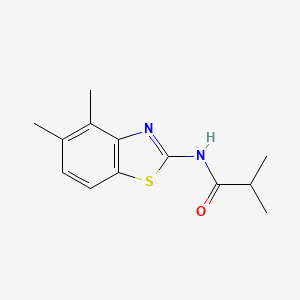
![N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2798771.png)
![N-(2-{[2-(4-Methoxyphenyl)-1H-indol-3-YL]sulfanyl}ethyl)propanamide](/img/structure/B2798772.png)

